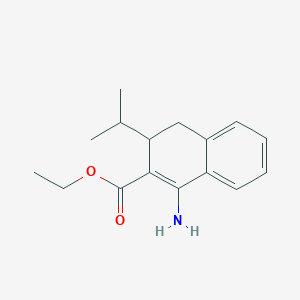

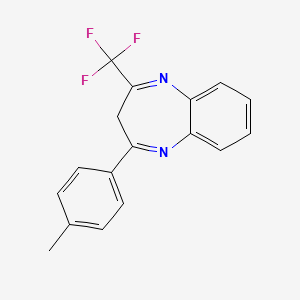

![molecular formula C12H21N3O3S B5520943 (3R*,4S*)-1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5520943.png)

(3R*,4S*)-1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-4-propylpyrrolidin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves the reduction of cyclic sulfonamide precursors, as demonstrated in the synthesis of (4S-Phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine. These processes typically utilize double reduction methods and can include intramolecular Heck reactions (Evans, 2007).

Molecular Structure Analysis

The molecular structure of compounds with sulfone and pyrrolidine moieties has been explored in various studies. For instance, the structure of phenyl (3-phenylpyrrolidin-3-yl)sulfones, a similar compound, was determined through structure-based design and relationship studies, revealing critical structural elements for high selectivity in biological applications (Duan et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of similar compounds often involves the formation of sulfamoyl azides and 1-sulfamoyl-1,2,3-triazoles, as demonstrated in various synthetic pathways. These compounds can react with alkynes in the presence of a catalyst, forming structurally complex derivatives (Culhane & Fokin, 2011).

Physical Properties Analysis

The physical properties of similar compounds can be inferred from studies on analogs. For instance, the crystal structure of 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole, which shares some structural features, was determined using NMR and IR spectroscopy, and X-ray diffraction, revealing important insights into molecular interactions (Nikonov et al., 2021).

Chemical Properties Analysis

The chemical properties of sulfonamide-derived compounds, such as their reactivity and bonding nature, have been characterized in various studies. For instance, the nature of bonding and structure of sulfonamide-derived new ligands were deduced from physical, spectral, and analytical data, providing insights into their chemical behavior (Chohan & Shad, 2011).

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

The compound (3R*,4S*)-1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-4-propylpyrrolidin-3-amine is associated with a class of compounds that exhibit significant reactivity and potential for synthesis in organic chemistry. For instance, sulfamoyl azides, which are related to the core structure of this compound, can be generated from secondary amines using novel sulfonyl azide transfer agents. These azides can react with alkynes in the presence of a CuTC catalyst to form 1-sulfamoyl-1,2,3-triazoles, which are versatile intermediates in organic synthesis. Such compounds are known to add asymmetrically to olefins, showcasing their potential in creating chiral centers and contributing to asymmetric synthesis (Culhane & Fokin, 2011).

Functional Modification and Biological Activity

The compound falls within a category of sulfonamide derivatives that have been explored for their biological activity and potential for functional modification. For instance, radiation-induced polyvinyl alcohol/acrylic acid hydrogels have been modified through condensation reactions with various amines, including sulfonamide derivatives, to form amine-treated polymers. These modifications can enhance the polymers' properties, such as swelling behavior, thermal stability, and potential antibacterial and antifungal activities, making them suitable for medical applications (Aly & El-Mohdy, 2015).

Antioxidant and Enzyme Inhibition Activities

Sulfonamide derivatives, such as those related to (3R*,4S*)-1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-4-propylpyrrolidin-3-amine, have been synthesized from dopamine derivatives and investigated for their biological activities. These compounds have shown promising antioxidant activities through various assays and have demonstrated effective inhibition of acetylcholinesterase (AChE) activity. Such activities suggest potential therapeutic applications, especially in conditions where oxidative stress and enzyme dysregulation play a role (Göçer et al., 2013).

Selective Inverse Agonism

Compounds within the same structural family as the subject compound have been explored for their selectivity and efficacy as inverse agonists of certain receptors, such as RORγt. Through structure-based design and optimization, derivatives have been identified that exhibit high selectivity and desirable pharmacokinetic properties, demonstrating the potential for therapeutic application in modulating immune responses (Duan et al., 2019).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(3R,4S)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-propylpyrrolidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O3S/c1-4-5-10-6-15(7-11(10)13)19(16,17)12-8(2)14-18-9(12)3/h10-11H,4-7,13H2,1-3H3/t10-,11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFPKYCTIZDAIJ-QWRGUYRKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CC1N)S(=O)(=O)C2=C(ON=C2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H]1CN(C[C@@H]1N)S(=O)(=O)C2=C(ON=C2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-{1-[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5520861.png)

![3'-(4-hydroxyphenyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5520873.png)

![1-amino-3-(2-fluorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5520875.png)

![5-({4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1-piperidinyl}carbonyl)-2-ethylpyrimidine](/img/structure/B5520894.png)

![N-[(benzylamino)carbonothioyl]-2-fluorobenzamide](/img/structure/B5520904.png)

![(3S*,4R*)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5520944.png)

![(1R*,5R*)-6-benzyl-3-[(2-methoxyphenyl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5520959.png)